molecular formula C19H37N5S B12527478 4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione CAS No. 830346-69-5

4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione

Cat. No.: B12527478
CAS No.: 830346-69-5
M. Wt: 367.6 g/mol
InChI Key: XOCBEKUSOIVKJK-UHFFFAOYSA-N
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Description

4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of octylamino groups and a thione moiety in its structure imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione typically involves the nucleophilic substitution of cyanuric chloride with octylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through the formation of intermediate products, which are subsequently converted to the final compound by the addition of a sulfur source, such as hydrogen sulfide or sodium sulfide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties.

    Industry: Used as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione is unique due to the presence of long octyl chains, which impart hydrophobic properties and enhance its interaction with lipid membranes. This makes it particularly effective in applications requiring membrane permeability, such as antimicrobial and anticancer research .

Properties

CAS No.

830346-69-5

Molecular Formula

C19H37N5S

Molecular Weight

367.6 g/mol

IUPAC Name

2,6-bis(octylamino)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C19H37N5S/c1-3-5-7-9-11-13-15-20-17-22-18(24-19(25)23-17)21-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H3,20,21,22,23,24,25)

InChI Key

XOCBEKUSOIVKJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=NC(=S)N=C(N1)NCCCCCCCC

Origin of Product

United States

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